3-Pentadecylveratrole

Description

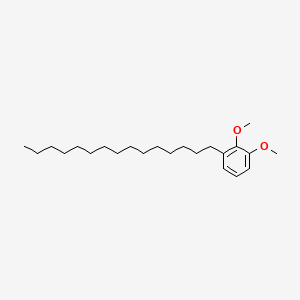

3-Pentadecylveratrole (PDV), systematically named 1,2-dimethoxy-3-pentadecylbenzene, is a synthetic derivative of urushiol, a natural compound found in poison ivy and lacquer trees. Structurally, PDV comprises a benzene ring substituted with two methoxy groups at positions 1 and 2 and a pentadecyl (C15) alkyl chain at position 3 . It is closely related to 3-pentadecylcatechol (PDC), where catechol (1,2-dihydroxybenzene) replaces the dimethoxy groups. PDV is primarily studied for its metabolic behavior and absorption in biological systems, as evidenced by rodent models investigating its pharmacokinetics .

Propriétés

Numéro CAS |

7461-75-8 |

|---|---|

Formule moléculaire |

C23H40O2 |

Poids moléculaire |

348.6 g/mol |

Nom IUPAC |

1,2-dimethoxy-3-pentadecylbenzene |

InChI |

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h17,19-20H,4-16,18H2,1-3H3 |

Clé InChI |

GRAFTXRUQGFLTL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC |

SMILES canonique |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC |

Autres numéros CAS |

7461-75-8 |

Synonymes |

3-pentadecylveratrole |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

PDV belongs to a class of alkyl-substituted benzene derivatives with varying substituents. Below is a comparative analysis with structurally or functionally related compounds:

3-Pentadecylcatechol (PDC)

- Structural Differences : PDC has hydroxyl (-OH) groups at positions 1 and 2, whereas PDV features methoxy (-OCH₃) groups at these positions.

- Physicochemical Properties :

- Polarity : PDC is more polar due to hydroxyl groups, enhancing solubility in aqueous media. PDV’s methoxy groups reduce polarity, increasing lipid solubility .

- Stability : Methoxy groups in PDV confer resistance to enzymatic oxidation compared to PDC’s hydroxyl groups, which are prone to glucuronidation and sulfation .

- Biological Behavior :

Urushiol Derivatives

Urushiols (e.g., 3-heptadecylcatechol) share a catechol core with PDC but differ in alkyl chain length (C15 in PDV vs. C17 in urushiol).

- Toxicity: Urushiols are potent allergens due to catechol’s reactivity with skin proteins.

- Applications : Urushiols are avoided in medical research due to toxicity, whereas PDV’s stability makes it a candidate for drug delivery studies.

Alkylphenol Derivatives (e.g., Nonylphenol)

- Substituent Position: Nonylphenol has a single hydroxyl group and a branched alkyl chain, unlike PDV’s dimethoxy and linear C15 chain.

- Environmental Impact: Nonylphenol is an endocrine disruptor; PDV’s lack of free hydroxyl groups may reduce estrogenic activity, though this remains unstudied.

Data Table: Key Properties of PDV and Analogues

Research Findings and Implications

- Metabolic Studies : PDV’s methoxy groups prevent conjugation reactions, leading to slower hepatic clearance compared to PDC. This property is advantageous for designing lipophilic drug carriers .

- Toxicological Profile : While PDV’s reduced reactivity lowers acute toxicity, its long-term effects (e.g., bioaccumulation due to high logP) require further investigation.

- Synthetic Utility : PDV’s stability under physiological conditions makes it a reference compound for studying alkylbenzene metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.